Divarasib
描述
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
属性
CAS 编号 |
2417987-45-0 |
|---|---|
分子式 |
C29H32ClF4N7O2 |
分子量 |
622.1 g/mol |
IUPAC 名称 |
1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)-2-pyridinyl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C29H32ClF4N7O2/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36)/t16-,17-/m0/s1 |
InChI 键 |
ZRBPIAWWRPFDPY-IRXDYDNUSA-N |
手性 SMILES |
C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C |
规范 SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C |
产品来源 |
United States |
Foundational & Exploratory
Divarasib (GDC-6036): A Technical Overview of Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib (GDC-6036) is an investigational, orally bioavailable, highly potent, and selective covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] this compound irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[3][4] This mechanism of action effectively halts downstream oncogenic signaling pathways.[2][4] Preclinical data have demonstrated that this compound exhibits greater potency and selectivity compared to other KRAS G12C inhibitors like sotorasib and adagrasib.[1][5]
Mechanism of Action
The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, causing the protein to be constitutively active. This leads to the persistent activation of downstream signaling pathways, most notably the MAPK/ERK pathway, which promotes cell proliferation, survival, and differentiation.
This compound is designed to specifically target the cysteine residue of the G12C mutant KRAS. It forms a covalent bond with this residue within the switch-II pocket of the protein.[3] This irreversible binding traps KRAS G12C in its inactive GDP-bound conformation, thereby preventing its interaction with downstream effectors and inhibiting the aberrant signaling that drives tumor growth.[4]
Quantitative Preclinical Data
This compound has demonstrated significant potency and selectivity in preclinical studies. In vitro, it has been shown to be 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[5][6]
In Vitro Potency and Selectivity
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 | <0.01 μM | KRAS G12C mutant cells | [3] |
| EC50 | 2 nM | K-Ras G12C-alkylation in HCC1171 cells | [3] |
| Selectivity | >18,000-fold | Mutant G12C cell lines vs. wild-type G12C | [1][5] |
In Vivo Pharmacokinetics (Phase I Data)
| Parameter | Value (at 400 mg single dose) | Reference |
| Average Half-life | 17.6 hours (± 2.7 hours) | [5] |
| Mean Maximum Concentration | 657 ng/mL (± 185) | [5] |
| Mean Area Under the Curve | 9130 ng*h/mL (± 3160) | [5] |
Key Preclinical Experiments and Methodologies
In Vitro Assays
Cell Lines: Preclinical studies utilized multiple KRAS G12C positive cell lines, including NCI-H2122 and HCC1171.[3][5]
Potency and Selectivity Assays: The half-maximal inhibitory concentration (IC50) was determined to be in the sub-nanomolar range in KRAS G12C mutant cell lines.[1][5] this compound's selectivity was established by comparing its activity in mutant G12C cell lines to that in wild-type cells, showing over 18,000-fold greater selectivity for the mutant form.[5]
Detailed protocols for the specific biochemical and cellular assays used to determine IC50 and EC50 values are not extensively detailed in the provided search results but would typically involve methods such as cell viability assays (e.g., CellTiter-Glo®) and biochemical assays measuring the modification of the KRAS G12C protein.
In Vivo Xenograft Models
Animal Model: Female C.B-17 SCID mice were used in xenograft studies.[3]
Tumor Model: Human non-small cell lung cancer (NSCLC) cell line NCI-H2030.X1.1 was implanted in the mice.[3]
Dosing and Administration: this compound was administered orally once daily for 7 days at doses of 10, 25, or 100 mg/kg.[3] The vehicle used was 0.5% methylcellulose.[3]
Efficacy Endpoint: Preclinical studies reported complete tumor growth inhibition in multiple KRAS G12C-positive xenograft mouse models.[1] A key pharmacodynamic endpoint was the measurement of target engagement.
Target Engagement Analysis
Methodology: An ultra-sensitive immunoaffinity 2D-LC-MS/MS approach was developed to quantify both free and this compound-bound KRAS G12C protein in tumor biopsies.[3]
Protocol Outline:
-
Immunoaffinity Enrichment: A commercially available anti-RAS antibody is used to capture KRAS G12C from tumor lysates.
-
2D-LC-MS/MS Analysis: The enriched protein is then subjected to two-dimensional liquid chromatography coupled with tandem mass spectrometry to differentiate and quantify the unbound versus the this compound-bound forms of KRAS G12C.
Results: This method demonstrated dose-dependent target engagement in the NCI-H2030.X1.1 xenograft model.[3] At the highest dose of 100 mg/kg, over 90% engagement of KRAS G12C was observed.[3] Human dose projections based on these preclinical findings estimated that doses under 400 mg would achieve 90% alkylation (IC90) in the H2122 cell line model.[5]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound covalently binds to inactive KRAS G12C, preventing GTP loading and downstream signaling.
Preclinical Evaluation Workflow
Caption: A streamlined workflow for the preclinical assessment of this compound's efficacy and mechanism.
Potential Mechanisms of Resistance
Caption: Overview of potential on-target and off-target (bypass) mechanisms of resistance to this compound.
References
Divarasib: A Technical Guide to Target Selectivity and Potency Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divarasib (formerly GDC-6036) is a next-generation, orally bioavailable, and highly selective covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a specific mutation at the 12th codon, where glycine is replaced by cysteine (G12C).[1][2] This mutation is a key oncogenic driver in a significant subset of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3][4] this compound distinguishes itself from earlier KRAS G12C inhibitors through its enhanced potency and selectivity.[5][6] Preclinical studies have demonstrated that this compound is 5 to 20 times more potent and up to 50 times more selective than first-generation inhibitors like sotorasib and adagrasib.[3][4][7]
This technical guide provides an in-depth overview of the core assays and methodologies used to characterize the potency and selectivity of this compound, offering detailed experimental protocols and structured data for scientific and research professionals.
Mechanism of Action
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[8] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking the protein in a constitutively active state and driving uncontrolled cell signaling.[3][4]
This compound is designed to exploit the unique cysteine residue introduced by the G12C mutation. It irreversibly and covalently binds to this cysteine within the switch-II pocket of the KRAS G12C protein.[1][8][9] This covalent modification locks the mutant KRAS protein in its inactive, GDP-bound conformation, effectively shutting down the aberrant downstream signaling.[1][9]
KRAS Signaling Pathway and this compound Inhibition
Caption: this compound covalently binds to and traps KRAS G12C in its inactive state.
Potency Assays: Quantifying Inhibitory Activity
Potency is a critical measure of a drug's effectiveness, typically quantified by the half-maximal inhibitory concentration (IC50). For this compound, potency is assessed through both biochemical and cellular assays to determine its direct effect on the target protein and its functional consequence in a cellular context.
Data Presentation: Potency of KRAS G12C Inhibitors
| Compound | Assay Type | Potency (IC50) | Reference(s) |
| This compound | Biochemical | <0.01 µM | [1] |
| This compound | Cellular | Sub-nanomolar range | [3][4] |
| Sotorasib | Comparative | 5-20x less potent | [3][5] |
| Adagrasib | Comparative | 5-20x less potent | [3][5] |
Experimental Protocol: Biochemical KRAS G12C Inhibition Assay
This protocol describes a typical time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of KRAS G12C by this compound.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
KRAS G12C Protein: Recombinant human KRAS G12C protein (residues 1-169) is expressed and purified. Prepare a 2X working solution in Assay Buffer.
-
BODIPY-GTP: A fluorescent GTP analog. Prepare a 2X working solution in Assay Buffer.
-
Anti-GST-Terbium: A terbium-labeled antibody that binds to a GST-tagged RAF1-RBD (RAS binding domain of RAF1). Prepare a 2X working solution.
-
GST-RAF1-RBD: The purified RAS binding domain of RAF1, which binds specifically to active, GTP-bound KRAS. Prepare a 2X working solution.
-
This compound: Prepare a 10-point serial dilution series (e.g., from 10 µM to 0.5 pM) in 100% DMSO, followed by an intermediate dilution in Assay Buffer.
-
-
Assay Procedure:
-
Dispense 5 µL of the this compound serial dilutions into a 384-well low-volume assay plate.
-
Add 5 µL of the 2X KRAS G12C protein solution to each well.
-
Incubate for 60 minutes at room temperature to allow for covalent binding.
-
Add 5 µL of a premixed solution containing 2X BODIPY-GTP and 2X GST-RAF1-RBD.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the 2X Anti-GST-Terbium antibody solution.
-
Incubate for a final 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emissions at 665 nm (FRET signal) and 620 nm (terbium reference).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Plot the TR-FRET ratio against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Protocol: Cellular Proliferation Assay
This protocol details a cell viability assay using a KRAS G12C-dependent cancer cell line (e.g., NCI-H358) to measure the functional impact of this compound.
-
Cell Culture:
-
Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Harvest cells using trypsin and resuspend in fresh medium to a density of 2 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into a 96-well clear-bottom white plate.
-
Allow cells to adhere by incubating overnight.
-
Prepare a 10-point serial dilution of this compound in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and background (0% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
Potency Assay Workflow
Caption: General workflow for determining the IC50 potency of this compound.
Selectivity Assays: Defining the Therapeutic Window
Selectivity is paramount for targeted therapies, as it minimizes off-target effects and toxicity. This compound's selectivity is primarily determined by comparing its activity against the KRAS G12C mutant versus the wild-type (WT) KRAS protein or cell lines. High selectivity indicates that the drug preferentially inhibits the intended oncogenic target.
Data Presentation: this compound Selectivity
| Comparison | Selectivity Metric | Value | Reference(s) |
| KRAS G12C vs. KRAS WT | Fold Selectivity (Cellular) | >18,000-fold | [3][4] |
| vs. Sotorasib/Adagrasib | Comparative Selectivity (in vitro) | Up to 50x greater | [5][10] |
Experimental Protocol: Cellular Selectivity Assay
This protocol uses isogenic cell lines—one with the KRAS G12C mutation and one with KRAS WT—to determine selectivity.
-
Cell Lines:
-
Utilize a pair of isogenic cell lines, where the only significant genetic difference is the KRAS G12C mutation status (e.g., engineered NIH-3T3 cells expressing either KRAS G12C or KRAS WT).
-
-
Assay Procedure:
-
Follow the exact procedure outlined in the "Cellular Proliferation Assay" protocol described above.
-
Run two parallel experiments simultaneously: one with the KRAS G12C cell line and one with the KRAS WT cell line.
-
Treat both cell lines with the same concentration range of this compound.
-
-
Data Acquisition and Analysis:
-
Measure cell viability (luminescence) for both cell lines after 72 hours of treatment.
-
Calculate the IC50 value for the KRAS G12C cell line (IC50_G12C).
-
Calculate the IC50 value for the KRAS WT cell line (IC50_WT).
-
Determine the selectivity index by calculating the ratio: Selectivity Index = IC50_WT / IC50_G12C . A higher index signifies greater selectivity for the mutant target.
-
Selectivity Assay Logic
Caption: Logic for determining this compound's selectivity for KRAS G12C over wild-type.
Conclusion
The comprehensive evaluation of this compound through rigorous biochemical and cellular assays confirms its profile as a highly potent and selective inhibitor of the KRAS G12C oncoprotein. Biochemical assays demonstrate direct, sub-nanomolar inhibition of the target protein, while cellular assays confirm this potency translates to effective inhibition of proliferation in KRAS G12C-dependent cancer cells.[3][4] Furthermore, selectivity assays highlight an exceptionally wide therapeutic window, with over 18,000-fold greater activity against mutant cells compared to their wild-type counterparts.[3][4] These data provide a strong preclinical rationale for the promising clinical activity observed with this compound and establish it as a promising candidate for the treatment of KRAS G12C-positive tumors.[2][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. This compound in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 5. esmo.org [esmo.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The structure of KRASG12C bound to this compound highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rrcgvir.com [rrcgvir.com]
- 10. ascopubs.org [ascopubs.org]
Validation & Comparative
Divarasib vs. Sotorasib: A Comparative Efficacy Analysis in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of divarasib (GDC-6036) and sotorasib (AMG 510), two prominent covalent inhibitors of the KRAS G12C mutation in non-small cell lung cancer (NSCLC). The following sections detail their mechanism of action, comparative potency and selectivity in NSCLC cell lines, and the experimental protocols utilized for these assessments.
Mechanism of Action: Covalent Inhibition of KRAS G12C
Both this compound and sotorasib are highly selective inhibitors that target the cysteine residue of the KRAS G12C mutant protein. This mutation, where glycine is replaced by cysteine at codon 12, is a key driver in a subset of NSCLCs. By forming an irreversible covalent bond with this cysteine, both drugs lock the KRAS G12C protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways such as the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.
Quantitative Comparison of In Vitro Efficacy
Preclinical studies have consistently demonstrated that this compound exhibits greater potency and selectivity for KRAS G12C-mutated cancer cells compared to sotorasib.[1][2][3][4][5][6][7] this compound has been reported to be 5 to 20 times more potent and up to 50 times more selective than sotorasib in in vitro assays.[1][2][3][4][5][6][7]
| Parameter | This compound (GDC-6036) | Sotorasib (AMG 510) | Reference |
| Potency | 5 to 20 times more potent than sotorasib | - | [1][2][3][4][5][6][7] |
| Selectivity | Up to 50 times more selective than sotorasib | - | [1][2][3][4][5][6][7] |
| IC50 (Median) | Sub-nanomolar range in KRAS G12C mutant cell lines | Generally higher than this compound | [1][2] |
| Selectivity for G12C vs. Wild-Type | Over 18,000-fold | High, but comparatively lower than this compound | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in evaluating these inhibitors, the following diagrams have been generated using Graphviz.
Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of this compound and sotorasib.
Caption: General experimental workflow for comparing the efficacy of KRAS G12C inhibitors in NSCLC cell lines.
Experimental Protocols
Detailed below are representative protocols for the key experiments cited in the comparison of this compound and sotorasib.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: NSCLC cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or sotorasib (typically ranging from 0.01 nM to 10 µM) for 72 hours.
-
Lysis and Luminescence Reading: After the incubation period, the CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Treatment and Lysis: NSCLC cells are treated with this compound or sotorasib at various concentrations for a specified time (e.g., 2-24 hours). Subsequently, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative levels of protein phosphorylation.
Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
-
Cell Treatment: Similar to the cell viability assay, NSCLC cells are seeded in 96-well plates and treated with this compound or sotorasib for a defined period (e.g., 24-48 hours).
-
Caspase Activity Measurement: The Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to each well. The cleavage of the substrate by activated caspases generates a luminescent signal.
-
Data Analysis: Luminescence is measured, and the signal intensity, which is proportional to the amount of caspase-3 and -7 activity, is used as a marker for apoptosis. The results are normalized to control-treated cells.
References
- 1. This compound in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. "P3.12D.07 this compound Versus Adagrasib or Sotorasib in Pretreated KRAS G" by Shirish M. Gadgeel, A. Rahman et al. [scholarlycommons.henryford.com]
Divarasib vs. Adagrasib in Preclinical Colorectal Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent KRAS G12C inhibitors, divarasib (GDC-6036) and adagrasib (MRTX849), in preclinical models of colorectal cancer (CRC). The data presented is compiled from publicly available preclinical studies to facilitate an objective evaluation of their performance and mechanisms of action.
Executive Summary
Both this compound and adagrasib are orally bioavailable, irreversible covalent inhibitors that target the KRAS G12C mutant protein, locking it in an inactive state. Preclinical evidence suggests that this compound exhibits greater potency and selectivity compared to adagrasib. In preclinical studies, this compound was reported to be 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib.[1][2][3] While direct head-to-head preclinical comparisons in colorectal cancer models are limited, available data indicates this compound may have a superior in vitro profile. Both agents have shown anti-tumor activity in preclinical CRC models, and their efficacy is enhanced when combined with an EGFR inhibitor like cetuximab, a strategy to overcome adaptive resistance.
Data Presentation
In Vitro Potency
| Inhibitor | Target | IC50 (Median/Range) | Cell Lines | Assay | Reference |
| This compound (GDC-6036) | KRAS G12C | <0.01 µM | Not specified | Not specified | [4] |
| Adagrasib (MRTX849) | KRAS G12C | 10 nM - 973 nM (2D) | Panel of 17 KRAS G12C-mutant cancer cell lines | CellTiter-Glo | [5] |
Note: The provided IC50 values are not from a direct head-to-head comparative study in the same colorectal cancer cell lines and should be interpreted with caution.
In Vivo Efficacy
Signaling Pathways
This compound and adagrasib both act by inhibiting the constitutively active KRAS G12C protein, thereby blocking downstream signaling through the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[5] However, in colorectal cancer, resistance to KRAS G12C inhibitors can arise through the reactivation of the MAPK pathway, often mediated by upstream signaling from the epidermal growth factor receptor (EGFR). This has led to the clinical strategy of combining KRAS G12C inhibitors with EGFR inhibitors like cetuximab.
Caption: KRAS G12C signaling and inhibitor action.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[6][7]
-
Cell Seeding: Plate colorectal cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or adagrasib and incubate for a specified period (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using a non-linear regression model.
Caption: Cell viability assay workflow.
Western Blotting for p-ERK
This technique is used to detect the phosphorylation status of ERK, a key downstream effector of the KRAS pathway, to assess the inhibitory activity of the compounds.
-
Cell Lysis: Treat colorectal cancer cells with this compound or adagrasib for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK as a loading control.
RAS-GTP Pulldown Assay
This assay is used to specifically measure the levels of active, GTP-bound RAS in cells.
-
Cell Lysis: Lyse treated and untreated cells in a lysis buffer that preserves the GTP-bound state of RAS.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Affinity Precipitation: Incubate the clarified lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of RAF kinase, which specifically binds to GTP-bound RAS, coupled to glutathione-agarose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using a pan-RAS or KRAS-specific antibody to detect the amount of active RAS. A sample of the total cell lysate should also be run to determine the total RAS levels.
Conclusion
Preclinical data suggests that this compound is a highly potent and selective KRAS G12C inhibitor, potentially offering an improved therapeutic window compared to adagrasib. Both inhibitors demonstrate significant anti-tumor activity in colorectal cancer models, particularly when combined with EGFR inhibitors to counteract adaptive resistance. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare these promising targeted therapies. Further head-to-head preclinical studies are warranted to definitively establish the comparative efficacy and safety of this compound and adagrasib in colorectal cancer.
References
- 1. This compound in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esmo.org [esmo.org]
- 4. This compound (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Western blot analysis [bio-protocol.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Divarasib
Researchers and drug development professionals handling Divarasib (also known as GDC-6036) must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper disposal of this potent and selective KRAS G12C inhibitor.
Handling and Storage Precautions
Before disposal, it is crucial to handle and store this compound correctly to minimize risks. Personnel should always use personal protective equipment (PPE), including gloves, lab coats, and eye protection, and work in a well-ventilated area to avoid inhalation of dust or aerosols.[1]
Storage Conditions for this compound:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| In solvent (DMSO) | -80°C | 1 year[2][3] |
| In solvent (DMSO) | -20°C | 1 month[2][4] |
Note: For short-term use of solutions (within one week), aliquots can be stored at 4°C. It is recommended to prepare solutions fresh for immediate use if a suspension is formed.[3] Avoid repeated freeze-thaw cycles.[2][3]
Step-by-Step Disposal Protocol for this compound
The primary principle for the disposal of this compound is to prevent its release into the environment.[1] All disposal procedures must comply with federal, state, and local regulations.[1]
Step 1: Decontamination of Spills
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel if necessary.[1]
-
Wear Appropriate PPE: Use full personal protective equipment, including respiratory protection if dealing with dust or aerosols.[1]
-
Contain the Spill: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorb and Collect:
-
For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
For powder, carefully sweep or vacuum the material, avoiding dust formation.
-
-
Decontaminate Surfaces: Scrub the affected surfaces and equipment with alcohol.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste according to the procedures outlined below.[1]
Step 2: Disposal of Unused this compound and Contaminated Materials
Unused this compound, whether in solid or solution form, and all materials that have come into contact with it are considered chemical waste.
-
Segregate Waste: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Consult Institutional Guidelines: Follow your institution's specific guidelines for chemical waste disposal. This may involve contacting the Environmental Health and Safety (EHS) department for pickup and disposal.
-
Regulatory Compliance: Ensure that the disposal method is in accordance with all prevailing country, federal, state, and local regulations.[1]
General Guidance for Chemical Waste Disposal (if institutional guidelines are unavailable):
While specific procedures are dictated by regulations, a general approach for non-flushable pharmaceuticals can be followed if no take-back programs are available.[5][6]
-
Do Not Dispose Down the Drain: Avoid releasing this compound into the sewer system.[1]
-
Render Unpalatable: Mix the this compound (do not crush tablets or capsules if applicable) with an unappealing substance like dirt, cat litter, or used coffee grounds.[5][6]
-
Seal and Secure: Place the mixture in a sealed container, such as a plastic bag or an empty container with a lid, to prevent leakage.[5][6]
-
Dispose in Trash: Throw the sealed container in the household or laboratory trash.[5][6]
-
Protect Personal Information: Before disposing of original containers, scratch out all personal or identifying information from the label.[5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Divarasib
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Divarasib (also known as GDC-6036) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure a safe working environment.
Hazard Identification and Risk Assessment
This compound is a highly potent and selective oral inhibitor of the KRAS G12C protein.[1][2] While the Safety Data Sheet (SDS) may not classify this compound as a hazardous substance, its potent biological activity necessitates careful handling.[3] The toxicological properties of this compound have not been fully investigated.[3] Therefore, it is prudent to handle it as a potentially hazardous compound.
Occupational Exposure Limits (OELs): As of the latest safety data sheets, there are no established occupational exposure limit values for this compound.[3] In the absence of a formal OEL, a risk-based approach should be adopted to minimize exposure. This involves implementing robust containment strategies and using appropriate personal protective equipment. For potent pharmaceutical compounds without established OELs, a system of occupational exposure banding is often employed to guide safe handling practices.[4]
Personal Protective Equipment (PPE) Recommendations
A comprehensive PPE strategy is crucial when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 Respirator | Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of powder.[3] |
| Solution Preparation and Handling | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields | Prepare solutions in a chemical fume hood. Nitrile gloves provide good protection against many solvents, but always check compatibility with the specific solvent being used.[5][6] |
| Cell Culture and In Vitro Assays | Nitrile Gloves, Lab Coat | Handle within a biological safety cabinet (BSC) to maintain sterility and containment. |
| Animal Dosing and Handling | Double Nitrile Gloves, Disposable Gown, Safety Glasses, N95 Respirator | Be mindful of potential exposure from animal excreta, which may contain the compound or its metabolites.[7] |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Safety Goggles | Handle all contaminated waste as hazardous chemical waste. |
Operational Plans and Experimental Protocols
Protocol for Safe Handling and Solution Preparation
This protocol outlines the steps for safely preparing a stock solution of this compound, typically in a solvent like DMSO.[2][8]
1. Preparation and Pre-Handling Check:
- Ensure a chemical fume hood is certified and functioning correctly.
- Gather all necessary materials: this compound vial, solvent, appropriate glassware, and PPE.
- Inspect all PPE for integrity before use, especially gloves for any tears or punctures.[9]
2. Donning PPE:
- Don a disposable gown, ensuring it is fully fastened.
- Put on the first pair of nitrile gloves, tucking the gown cuffs underneath.
- Don an N95 respirator and safety goggles with side shields.
- Put on the second pair of nitrile gloves over the gown cuffs.[10]
3. Weighing and Reconstitution:
- Perform all manipulations within the chemical fume hood.
- Carefully open the vial containing solid this compound.
- Add the required volume of solvent to the vial to create the stock solution.
- Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
4. Post-Handling and Decontamination:
- Wipe down the exterior of the stock solution vial and any equipment used with 70% ethanol.
- Remove the outer pair of gloves and dispose of them as hazardous waste.
- Remove the remaining PPE in the reverse order it was put on, being careful to avoid self-contamination.
- Wash hands thoroughly with soap and water after removing all PPE.[9]
Logical Workflow for this compound Handling
Caption: Workflow for safe handling of this compound.
This compound Mechanism of Action: KRAS G12C Inhibition
This compound is a covalent inhibitor that specifically targets the KRAS protein with a glycine-to-cysteine mutation at position 12 (G12C).[1][2] It irreversibly binds to KRAS G12C in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, locking the protein in an "off" state and inhibiting downstream signaling pathways that drive cell proliferation.
Simplified KRAS Signaling Pathway
Caption: this compound inhibits the KRAS G12C signaling pathway.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation and Collection:
- All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and empty vials, must be treated as hazardous chemical waste.[11][12]
- Collect solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.
- Collect liquid waste (e.g., unused solutions) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible wastes.[13]
2. Labeling:
- Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Potent Compound," "Chemical Waste").[11]
3. Storage:
- Store waste containers in a designated, secure area away from general lab traffic until collection.
4. Final Disposal:
- Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11] Follow all institutional, local, and national regulations for hazardous waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 6. aps.anl.gov [aps.anl.gov]
- 7. oncolink.org [oncolink.org]
- 8. caymanchem.com [caymanchem.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. pogo.ca [pogo.ca]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
